molecular formula C21H25N3O6 B11547731 4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate

4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate

Cat. No.: B11547731
M. Wt: 415.4 g/mol
InChI Key: JVSRCXWMHSDULS-OEAKJJBVSA-N
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Description

(3E)-N-(2,4-DIMETHOXYPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is a complex organic compound characterized by its unique structure and potential applications in various fields of science and industry. This compound features multiple functional groups, including methoxy, carbonyl, and amino groups, which contribute to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,4-DIMETHOXYPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-methoxybenzylamine, followed by subsequent reactions to introduce the butanamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2,4-DIMETHOXYPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-DIMETHOXYPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the carbonyl group can form hydrogen bonds with active site residues, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(2,4-DIMETHOXYPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and various research fields.

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-[4-(2,4-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]carbamate

InChI

InChI=1S/C21H25N3O6/c1-14(11-20(25)22-18-10-9-17(28-3)12-19(18)29-4)23-24-21(26)30-13-15-5-7-16(27-2)8-6-15/h5-10,12H,11,13H2,1-4H3,(H,22,25)(H,24,26)/b23-14+

InChI Key

JVSRCXWMHSDULS-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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